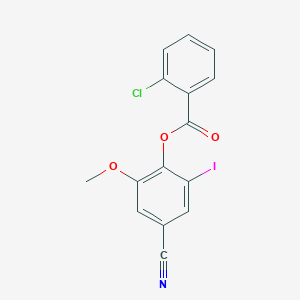![molecular formula C24H29N3O8S B4198668 N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4198668.png)
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-3,4-dimethoxybenzenesulfonamide
Overview
Description
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-3,4-dimethoxybenzenesulfonamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been widely used in scientific research. IKK is a crucial component of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cell survival.
Mechanism of Action
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-3,4-dimethoxybenzenesulfonamide selectively inhibits the catalytic activity of IKK by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation and degradation of IκBα, which in turn inhibits the nuclear translocation of NF-κB and the transcription of its target genes.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical models. It can reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and enhance the expression of anti-inflammatory cytokines, such as IL-10. This compound can also induce cell cycle arrest and apoptosis in cancer cells, and protect neurons from oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-3,4-dimethoxybenzenesulfonamide is a highly selective and potent inhibitor of IKK, which makes it a valuable tool compound for studying the NF-κB signaling pathway. However, it has some limitations in terms of its pharmacokinetic properties and potential off-target effects. This compound has poor solubility in water and low bioavailability in vivo, which may limit its use in animal studies. It may also inhibit other kinases that share similar ATP-binding pockets with IKK, which could lead to unintended effects.
Future Directions
There are several future directions for the research on N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-3,4-dimethoxybenzenesulfonamide. One direction is to optimize its pharmacokinetic properties and develop more potent and selective IKK inhibitors for clinical use. Another direction is to explore the therapeutic potential of this compound and other IKK inhibitors in various diseases, such as cancer, autoimmune disorders, and neurodegenerative diseases. Additionally, the role of IKK in regulating metabolism, aging, and epigenetics could be further investigated using this compound and other IKK inhibitors.
Scientific Research Applications
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-3,4-dimethoxybenzenesulfonamide has been widely used as a tool compound to investigate the role of IKK in various biological processes. It has been shown to inhibit the activation of NF-κB and the expression of NF-κB target genes in multiple cell types, including cancer cells, immune cells, and neurons. This compound has also been used to study the role of IKK in inflammation, apoptosis, autophagy, and oxidative stress.
properties
IUPAC Name |
N-[3,5-bis(morpholine-4-carbonyl)phenyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O8S/c1-32-21-4-3-20(16-22(21)33-2)36(30,31)25-19-14-17(23(28)26-5-9-34-10-6-26)13-18(15-19)24(29)27-7-11-35-12-8-27/h3-4,13-16,25H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZICIBZQDIUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)N3CCOCC3)C(=O)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4198594.png)
![methyl 4-(3-methyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)benzoate](/img/structure/B4198606.png)
![8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4198613.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4198619.png)

![4-[(3-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B4198643.png)
![N-(3-methoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4198644.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4198648.png)


![dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B4198663.png)
![1-[7-(3-bromo-4,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4198683.png)
![N-{[(2,4-dichlorophenyl)amino]carbonyl}valine](/img/structure/B4198687.png)
![N-[1-(1-allyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-thiophenecarboxamide](/img/structure/B4198691.png)